molecular formula C18H15FN4O3S B2615705 N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021026-34-5

N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No.: B2615705
CAS No.: 1021026-34-5
M. Wt: 386.4
InChI Key: KANFUZYHKUQGKX-UHFFFAOYSA-N
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Description

N-(6-((2-((4-Fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a thioethyl-oxoethyl linker bearing a 4-fluorobenzylamino group and a furan-2-carboxamide moiety. This structure combines a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) with a furan-based carboxamide, linked via a sulfur-containing side chain. Such structural features are common in medicinal chemistry for targeting enzymes or receptors involved in inflammatory or oncological pathways .

Properties

IUPAC Name

N-[6-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3S/c19-13-5-3-12(4-6-13)10-20-16(24)11-27-17-8-7-15(22-23-17)21-18(25)14-2-1-9-26-14/h1-9H,10-11H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANFUZYHKUQGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Furan Ring: The furan ring is often introduced via a coupling reaction with the pyridazine ring.

    Addition of the Fluorobenzyl Group: This step involves the reaction of the intermediate with 4-fluorobenzylamine under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary but often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in cell biology and biochemistry.

    Medicine: Due to its unique structure, it is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of heterocycles, including pyrimidinones, dihydropyridines, and thiazole derivatives. Below is a comparative analysis:

Compound Class Key Structural Differences Physicochemical/Biological Implications
Pyrimidinone Derivatives (e.g., : 2d, 2e) Pyrimidin-4(3H)-one core instead of pyridazine; nitro/methoxy substituents on aryl groups. Higher melting points (~217–228°C) and molecular weights (~397–413 g/mol). Nitro groups may confer redox activity but reduce metabolic stability .
1,4-Dihydropyridines (e.g., : AZ257, AZ331) Dihydropyridine core with cyano and methyl groups; bromo/methoxy substituents. Designed for calcium channel modulation. Bulky substituents (e.g., bromophenyl) may enhance steric hindrance but reduce solubility .
Thiazole Derivatives (e.g., : 923226-70-4) Thiazole ring replaces pyridazine; 3-methoxybenzyl substituent. Molecular weight ~371 g/mol. Methoxy groups improve electron density but may increase CYP450-mediated metabolism .
Furan-Thiazole Hybrids (e.g., ) Oxazolo[5,4-b]pyridine fused system with thiazole and phenyl groups. Increased rigidity from fused rings may enhance target binding but reduce oral bioavailability .

Key Data Table

Parameter Target Compound Pyrimidinone (2d) Dihydropyridine (AZ257) Thiazole (923226-70-4)
Core Structure Pyridazine Pyrimidin-4(3H)-one 1,4-Dihydropyridine Thiazole
Molecular Weight (g/mol) ~370–380 (estimated) 397.10 ~450 (estimated) 371.40
Key Substituent 4-Fluorobenzylamino 4-Nitrophenyl 4-Bromophenyl 3-Methoxybenzyl
Melting Point (°C) Not reported 227.6–228.6 Not reported Not reported
Potential Applications Kinase inhibition, anti-cancer Redox-active probes Calcium channel modulation Enzyme inhibition

Research Findings

  • Pyridazine vs.
  • Fluorine vs. Methoxy : Fluorine’s electronegativity enhances membrane permeability compared to methoxy groups, as seen in thiazole derivatives ( vs. 5) .
  • Thioether Stability : Thioether linkages (target compound) are less prone to hydrolysis than ester or amide bonds in dihydropyridines (), improving in vivo stability .

Biological Activity

N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC₁₈H₁₈FN₅O₃S
Molecular Weight427.5 g/mol
CAS Number1021061-92-6

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within cells. It is believed to modulate the activity of specific enzymes and receptors involved in critical cellular processes, including:

  • Enzyme Inhibition : The compound may bind to and inhibit the activity of enzymes that are crucial in disease pathways.
  • Receptor Modulation : It can interact with cellular receptors, thereby influencing signaling pathways.
  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by activating apoptotic pathways.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

  • Anticancer Activity :
    • The compound has been evaluated for its potential as an anticancer agent. Studies suggest that it interacts effectively with enzymes and receptors involved in tumor growth and proliferation .
    • It has shown significant cytotoxic effects against various cancer cell lines, indicating its potential for therapeutic applications in oncology.
  • Antimicrobial Properties :
    • Preliminary investigations have indicated that this compound exhibits antimicrobial activity, making it a candidate for further studies in the treatment of infectious diseases .
  • Anti-inflammatory Effects :
    • The compound’s ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Cytotoxicity Studies :
    • A study reported that the compound exhibited an IC50 value of 1.55 μM against specific cancer cell lines, indicating potent cytotoxic effects comparable to established chemotherapeutic agents .
  • Mechanistic Insights :
    • Research demonstrated that the compound could induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, further supporting its role as a potential anticancer therapeutic.
  • Comparative Analysis :
    • In comparative studies with other derivatives, this compound showed superior efficacy in inhibiting tumor growth and reducing cell viability in vitro .

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